6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8,10-Trioxatetracyclo[73003,704,12]dodecane-5,11-dione is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific dicarboxylic acids with suitable reagents can lead to the formation of the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized forms, while reduction can lead to partially or fully reduced derivatives .
Scientific Research Applications
6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s stability makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of high-performance materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione exerts its effects involves interactions with specific molecular targets. The compound’s tetracyclic structure allows it to fit into unique binding sites, influencing various biochemical pathways. These interactions can lead to changes in molecular conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2,4,6,8,10,12-Hexanitro-2,4,6,8,10,12-hexaazatetracyclo[5.5.0.03,11.05,9]dodecane: Known for its high energy and explosive properties.
4,10-Dinitro-2,6,8,12-tetraoxa-4,10-diazaisowurtzitane: Notable for its thermal stability and use in energetic materials.
Uniqueness
6,8,10-Trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione stands out due to its unique tetracyclic structure, which provides exceptional stability and versatility in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications .
Properties
CAS No. |
6295-58-5 |
---|---|
Molecular Formula |
C9H8O5 |
Molecular Weight |
196.16 g/mol |
IUPAC Name |
6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione |
InChI |
InChI=1S/C9H8O5/c10-6-4-2-1-3-5(4)7(11)13-9(3)14-8(2)12-6/h2-5,8-9H,1H2 |
InChI Key |
LJFZLQXIBVGNHV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4C1C(OC2OC3=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.